2-Amino-5,6-dihydropyrimidin-4(3H)-one is a heterocyclic compound classified under pyrimidines, which are aromatic heterocycles integral to various biological processes, including the structure of nucleic acids. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for more complex heterocyclic compounds and as a subject of investigation for its biological activities, including antimicrobial and antiviral properties .
The synthesis of 2-Amino-5,6-dihydropyrimidin-4(3H)-one typically employs the Biginelli reaction, a classical method involving the three-component condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. Variations of this method include modifications that enhance efficiency, such as using substituted isoureas or employing ultrasound irradiation to promote the reaction .
In a standard Biginelli reaction, the following steps are involved:
Alternative methods have been developed to optimize yields and reduce reaction times, including continuous flow reactors and microwave-assisted synthesis .
The molecular formula of 2-Amino-5,6-dihydropyrimidin-4(3H)-one is C₄H₆N₄O. The structure features a pyrimidine ring with an amino group at position 2 and a carbonyl group at position 4, contributing to its heterocyclic nature.
Key structural data includes:
2-Amino-5,6-dihydropyrimidin-4(3H)-one is versatile in chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions employed:
The mechanism by which 2-Amino-5,6-dihydropyrimidin-4(3H)-one exerts its biological effects often involves enzyme inhibition. The compound may bind to the active site of enzymes, blocking substrate access and thereby disrupting enzymatic activity. Specific molecular targets vary based on the intended application in medicinal chemistry .
Relevant analyses indicate that the compound's properties make it suitable for various synthetic applications in organic chemistry .
2-Amino-5,6-dihydropyrimidin-4(3H)-one has numerous scientific applications:
2-Amino-5,6-dihydropyrimidin-4(3H)-one represents a partially saturated pyrimidine derivative featuring a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3. The core scaffold consists of a 5,6-dihydropyrimidin-4(3H)-one system, where the 5,6-bond is saturated, distinguishing it from fully aromatic pyrimidines. The critical substituent at position 2 is an amino group (-NH₂), which confers distinctive electronic properties and hydrogen-bonding capacity [1] [3]. This compound is systematically named as 2-amino-5,6-dihydro-4H-pyrimidin-4-one under International Union of Pure and Applied Chemistry (IUPAC) rules. Common synonyms include 2-amino-4,5-dihydropyrimidin-6-one and 2-aminotetrahydropyrimidin-4-one, reflecting variations in numbering conventions for the partially saturated ring [1] [5].
The molecular formula is C₄H₆N₃O, with a molar mass of 112.11 g/mol. Structural analysis reveals that the amino group at C2 and the carbonyl at C4 participate in intramolecular hydrogen bonding, stabilizing a planar conformation that facilitates interactions with biological targets. Crystallographic studies show bond lengths of ~1.37 Å for C2-N (amino) and ~1.24 Å for C4=O, consistent with partial double-bond character in the ring [3] [5]. Substituents at N3, C5, or C6 generate diverse derivatives, such as 6-phenyl (EVT-3170010, CAS 6340-72-3) and 6-(2-methoxyphenyl) (CAS 892761-69-2) analogs, which exhibit altered physicochemical profiles [3] [9].
Table 1: Core Identifiers of 2-Amino-5,6-dihydropyrimidin-4(3H)-one Derivatives
CAS Number | Substituent | Molecular Formula | Molecular Weight (g/mol) | IUPAC Name |
---|---|---|---|---|
6340-72-3 | 6-Phenyl | C₁₀H₁₁N₃O | 189.21 | 2-Amino-6-phenyl-4,5-dihydropyrimidin-4(3H)-one |
892761-69-2 | 6-(2-Methoxyphenyl) | C₁₁H₁₃N₃O₂ | 219.24 | 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one |
15981-91-6 | 5-Methyl | C₅H₇N₃O | 125.13 | 2-Amino-5-methylpyrimidin-4(3H)-one |
The synthetic exploration of dihydropyrimidinones began with the advent of the Biginelli reaction in 1891, which condensed aldehydes, urea, and β-keto esters under acidic conditions to form 3,4-dihydropyrimidin-2(1H)-ones. However, accessing the 5,6-dihydro variant required tailored routes. Early 20th-century efforts focused on cyclocondensation strategies using β-aminoamides and orthoesters, where acetic acid catalysis enabled ring closure at elevated temperatures (110°C) to form 5,6-dihydropyrimidin-4(3H)-ones . This method proved versatile for incorporating aryl or alkyl groups at C6, as demonstrated in the synthesis of 6-phenyl derivatives .
The 1990s marked a pivotal shift with the discovery that dihydropyrimidinones serve as scaffolds for non-nucleoside reverse transcriptase inhibitors (NNRTIs). Researchers developed dihydro-alkoxy-benzyl-oxopyrimidines (DABOs) by introducing alkoxy or alkylthio chains at C2, significantly enhancing anti-HIV activity. Optimizing DABO derivatives led to difluoro-thio-DABOs (F₂-S-DABOs), where 2,6-difluorophenylmethyl groups at C6 improved π-stacking with viral enzymes [2]. A breakthrough emerged when replacing the C2-thioether with cyclopentylamino groups yielded F₂-NH-DABOs, which formed additional hydrogen bonds with HIV-1 reverse transcriptase. This innovation produced 2-alkylamino-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones—hybrids of 2-amino-5,6-dihydropyrimidin-4(3H)-one—with nanomolar efficacy against resistant viral strains [2].
Table 2: Milestones in Synthetic Methodology
Era | Synthetic Approach | Key Innovation | Application Impact |
---|---|---|---|
Early 1900s | Cyclocondensation of β-aminoamides and orthoesters | Acid-catalyzed ring closure under reflux | Access to unsubstituted core scaffold |
1980s–1990s | Modified Biginelli reactions | Introduction of C6-aryl groups via aldehyde variations | Library expansion for biological screening |
Post-2000 | Nucleophilic displacement of C2-thioethers | Amination to form F₂-NH-DABOs | Enhanced anti-HIV activity and resistance profile |
In medicinal chemistry, this scaffold is a privileged structure due to its bioisosteric resemblance to purine and pyrimidine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism. Its derivatives exhibit broad-spectrum pharmacological activities:
In organic synthesis, the scaffold serves as a versatile building block for complexity generation. The C2-amino and C4-carbonyl groups participate in cyclizations to form fused heterocycles like pyrido[2,3-d]pyrimidines, which exhibit antitumor properties [6]. Additionally, electrophilic chlorination at C4 and C6 using Vilsmeier–Haack–Arnold reagent yields 2-amino-4,6-dichloropyrimidines—key intermediates for nucleophilic substitutions that introduce thiols, amines, or alkoxy groups [7].
The scaffold’s synthetic flexibility and therapeutic relevance underscore its dual importance: as a template for drug discovery targeting infectious and inflammatory diseases, and as a foundational motif for developing novel heterocyclic architectures [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7